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Compound of Interest

Compound Name: Boisiris

Cat. No.: B13794744

An In-depth Technical Guide for Researchers and Drug Development Professionals

Compound: Boisiris™ (2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]Jnonane) Molecular
Formula: C1sH260 Molecular Weight: 222.37 g/mol CAS Number: 68845-00-1

This document provides a comprehensive overview of the spectroscopic data and analytical
methodologies for the characterization of Boisiris, a bicyclic compound recognized for its rich,
woody, and orris-like aroma.[1][2][3] The data and protocols presented herein are intended to
serve as a technical resource for scientists in fragrance research, quality control, and chemical
analysis.

Spectroscopic Data

The structural elucidation of Boisiris is achieved through a combination of mass spectrometry,
infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While specific datasets
are proprietary, the following tables represent expected values based on the known structure of
2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]Jnonane.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition
and molecular weight of the compound.[4] The analysis yields a molecular ion peak consistent
with the chemical formula C1s5H260.[4]

Table 1: High-Resolution Mass Spectrometry Data for Boisiris
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Parameter Value

lonization Mode Electrospray lonization (ESI), Positive
Molecular lon [M+H]* m/z 223.2056 (Calculated: 223.2056)
Molecular Formula C15H260

| Molecular Weight | 222.37 g/mol |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups
present in the Boisiris molecule. The spectrum is characterized by absorption bands
corresponding to C-H, C-O, and C=C bonds.[5]

Table 2: Key Infrared Absorption Bands for Boisiris (Hypothetical Data)

Wavenumber (cm—2) Intensity Assignment

3080 Weak =C-H stretch (vinylic)
2970 - 2860 Strong C-H stretch (aliphatic)
1645 Medium C=C stretch (methylene)
1460 Medium -CHz- bend (scissoring)
1370 Medium -CHs bend (symmetric)

| 1100 - 1050 | Strong | C-O-C stretch (ether) |

1H and 3C NMR spectroscopy provide detailed information about the atomic connectivity and
chemical environment within the bicyclic structure of Boisiris.[4]

Table 3: Hypothetical *H-NMR Data for Boisiris (500 MHz, CDClIs)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Vinylic H (exo-
4.75 S 1H
methylene)
Vinylic H (exo-
4.60 S 1H
methylene)
3.50 q 2H -O-CHz-CHs (ethoxy)
Bicyclic ring protons (-
2.40-1.50 m 10H Y 9P (
CH2-, -CH-)
1.25 t 3H -O-CH2-CHs (ethoxy)
1.10 s 3H Methyl group (-CHs)
Gem-dimethyl group (-
0.95 s 3H yigroup (

CHs)

| 0.90 | s | 3H | Gem-dimethyl group (-CHs) |

Table 4: Hypothetical *3C-NMR Data for Boisiris (125 MHz, CDCls)

Chemical Shift (6) ppm

Assignment

150.5 Quaternary C (C=CH2)

109.0 Methylene C (=CH3)

80.0 Quaternary C (-O-C-)

58.0 Methylene C (-O-CHz-)

45.0 - 20.0 Bicyclic ring carbons (-CHz-, -CH-, C)

33.0 Methyl C

28.5 Methyl C

26.0 Methyl C
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| 15.5 | Methyl C (-O-CH2-CHs) |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data
for a small organic molecule like Boisiris.

A pure sample of the analyte is required for accurate mass measurement.[6]

e Sample Preparation: Approximately 1 mg of Boisiris is dissolved in 1 mL of HPLC-grade
acetonitrile or methanol to create a stock solution.[6] This solution is further diluted to a final
concentration of approximately 1-10 pg/mL. To facilitate protonation for positive ion mode
analysis, 0.1% formic acid is added to the final solution.[6]

¢ Instrumentation: Analysis is performed on a time-of-flight (TOF) or Orbitrap mass
spectrometer equipped with an electrospray ionization (ESI) source.[6]

o Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through a liquid chromatography system. The instrument is operated in positive ion mode to
detect the protonated molecular ion [M+H]*. Data is acquired over a mass range of m/z 100-
500.

o Data Analysis: The measured mass-to-charge ratio of the molecular ion is compared to the
theoretical value calculated from the molecular formula (C1sHz260) to confirm the elemental
composition with a mass accuracy of <5 ppm.[6]

FTIR analysis is conducted to identify molecular functional groups by measuring the absorption
of infrared radiation.[4]

o Sample Preparation: As Boisiris is a liquid, the simplest method is Attenuated Total
Reflectance (ATR).[7] A small drop of the neat liquid is placed directly onto the ATR crystal
(e.g., diamond or zinc selenide). No further preparation is needed.[7]

¢ Instrumentation: A Fourier-Transform Infrared Spectrometer is used. A background spectrum
of the clean, empty ATR crystal is collected first to subtract atmospheric (COz, H20) and
instrumental interferences.[8]
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» Data Acquisition: The sample spectrum is then collected. The instrument scans the mid-
infrared range (typically 4000-400 cm~1).[1] Multiple scans (e.g., 16 or 32) are averaged to
improve the signal-to-noise ratio.

o Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is
analyzed. Peaks are identified and assigned to specific bond vibrations (e.g., stretches,
bends) to confirm the presence of key functional groups.

NMR spectroscopy is performed to determine the detailed molecular structure.

o Sample Preparation: For a tH NMR spectrum, 5-25 mg of Boisiris is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).[9][10] For a
13C NMR spectrum, a more concentrated solution of 50-100 mg is preferred.[9] The sample
is filtered through a pipette with a glass wool plug into a 5 mm NMR tube to remove any
particulate matter.[10]

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition: The sample tube is placed in the NMR probe. The magnetic field is
optimized through a process called shimming to achieve high homogeneity.[11] For a *H
spectrum, a sufficient number of scans are acquired (typically 8-16) with a relaxation delay of
1-5 seconds. For a 13C spectrum, a much larger number of scans is required due to the lower
natural abundance of the 13C isotope.

o Data Analysis: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform
to generate the spectrum. The resulting spectrum is phased and baseline-corrected.
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
TMS). The chemical shifts, signal multiplicities, and integration values are analyzed to assign
specific protons and carbons to the molecular structure.

Visualized Workflow

The following diagram illustrates a typical workflow for the complete analytical characterization
of a fragrance compound like Boisiris, from sample reception to final reporting.
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Caption: Analytical workflow for Boisiris characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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